molecular formula C10H17NO7 B13958844 [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

Cat. No.: B13958844
M. Wt: 263.24 g/mol
InChI Key: BUOUIFKLABWPRZ-WWGUJXLXSA-N
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Description

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperature, pH, and solvent systems. For instance, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO7

Molecular Weight

263.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12)/t6-,7-,8-,9-,10?/m1/s1

InChI Key

BUOUIFKLABWPRZ-WWGUJXLXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O

Origin of Product

United States

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